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Abstract
These application notes provide a comprehensive protocol for the quantification of B-cell

lymphoma 6 (BCL6) protein degradation induced by the molecular glue degrader, CCT373566,

using the Meso Scale Discovery (MSD) platform. This document includes detailed

methodologies for cell culture, treatment, lysate preparation, and the MSD immunoassay, as

well as a summary of expected quantitative data and a diagram of the relevant biological

pathway.

Introduction
CCT373566 is a potent and orally active molecular glue degrader that targets the

transcriptional repressor BCL6 for proteasomal degradation.[1][2] BCL6 is an oncogenic driver

in several lymphoid malignancies, making it a key therapeutic target.[3][4] The MSD assay is a

sensitive, electrochemiluminescence-based immunoassay suitable for the precise

quantification of protein levels in cell lysates, offering a robust method to determine the efficacy

of protein degraders like CCT373566.[5] This protocol outlines the steps to measure the

degradation of BCL6 in lymphoma cell lines upon treatment with CCT373566.
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Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation

(Dmax) of CCT373566 in diffuse large B-cell lymphoma (DLBCL) cell lines as determined by an

MSD degrader assay.

Cell Line Compound DC50 (nM) Dmax (%) Reference

OCI-Ly1 CCT373566 0.7 92 [6]

Karpas 422 CCT373566 1.0 85 [6]

Experimental Protocols
Materials and Reagents

Cell Lines: OCI-Ly1, Karpas 422 (or other relevant lymphoma cell lines)

Compound: CCT373566 (dissolved in DMSO)

Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), Penicillin/Streptomycin

Reagents for Lysis:

MSD Tris Lysis Buffer

Protease Inhibitor Cocktail

Phosphatase Inhibitor Cocktail

PMSF

MSD Assay Reagents:

MSD GOLD Streptavidin Plates

Capture Antibody: Biotinylated anti-BCL6 antibody
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Detection Antibody: SULFO-TAG labeled anti-BCL6 antibody (recognizing a different

epitope than the capture antibody)

MSD Blocker A

MSD Read Buffer T

Wash Buffer: PBS with 0.05% Tween-20

Equipment:

Cell culture incubator (37°C, 5% CO2)

96-well cell culture plates

Multichannel pipette

Plate shaker

Centrifuge

MSD Sector Imager

Experimental Workflow

Click to download full resolution via product page

Detailed Methodologies
1. Cell Culture and Treatment

Culture OCI-Ly1 and Karpas 422 cells in RPMI-1640 medium supplemented with 10-20%

FBS and antibiotics at 37°C in a 5% CO2 incubator.

Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
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Prepare a dose-response curve of CCT373566 in culture medium. A typical concentration

range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis

After incubation, pellet the suspension cells by centrifugation of the 96-well plate.

Carefully remove the supernatant.

Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the MSD

Tris Lysis Buffer on ice.

Add 50-100 µL of complete lysis buffer to each well.

Incubate the plate on a shaker for 30 minutes at 4°C.

Centrifuge the plate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell

debris.

Carefully collect the supernatant (lysate) for the MSD assay. Determine the protein

concentration of the lysates using a BCA assay.

3. MSD Immunoassay

Plate Coating: Add the biotinylated BCL6 capture antibody to the MSD GOLD Streptavidin

plates and incubate for 1 hour at room temperature with shaking.

Washing: Wash the plates three times with 150 µL per well of wash buffer (PBS + 0.05%

Tween-20).

Blocking: Add 150 µL of MSD Blocker A to each well and incubate for 1 hour at room

temperature with shaking.

Washing: Repeat the wash step.
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Sample Incubation: Add 25-50 µL of cell lysate (normalized for total protein concentration) to

each well. Incubate for 1-2 hours at room temperature with shaking.

Washing: Repeat the wash step.

Detection Antibody Incubation: Add 25 µL of the SULFO-TAG labeled BCL6 detection

antibody to each well. Incubate for 1 hour at room temperature with shaking.

Washing: Repeat the wash step.

Plate Reading: Add 150 µL of MSD Read Buffer T to each well and immediately read the

plate on an MSD Sector Imager.

4. Data Analysis

The MSD instrument software will provide electrochemiluminescence (ECL) signal values for

each well.

Normalize the ECL signal for each treatment condition to the vehicle (DMSO) control to

determine the percentage of remaining BCL6.

Plot the percentage of BCL6 remaining against the log concentration of CCT373566.

Fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which

50% of the protein is degraded) and Dmax (the maximum percentage of protein

degradation).

Conclusion
This protocol provides a robust and reproducible method for assessing the degradation of

BCL6 by CCT373566 using the Meso Scale Discovery platform. The high sensitivity and wide

dynamic range of the MSD assay make it an ideal tool for characterizing the potency and

efficacy of molecular glue degraders in a high-throughput format. This methodology is essential

for the preclinical evaluation of novel cancer therapeutics targeting protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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